6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Overview
Description
“6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8BrCl2NO and a molecular weight of 381.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a bromine atom at the 6th position, a carbonyl chloride group at the 4th position, and a chlorophenyl group at the 2nd position .
Scientific Research Applications
Structural and Optical Properties
6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride and its derivatives have been studied for their structural and optical properties, particularly when formed into thin films. These compounds are polycrystalline in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties, including absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, have been extensively studied. These properties are essential for various applications, including in the field of photovoltaics and other electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Structure and Spectroscopic Characterization
DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations have been performed to determine the molecular structure and spectroscopic characterization of quinoline derivatives. These studies provide detailed insights into the molecular structure, electron transition, and other chemical properties which are crucial for understanding the reactivity and potential applications of these compounds in various fields including organic electronics and materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial and Antimalarial Agents
A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. The chemical structures of these compounds are elucidated using various spectroscopic methods. The synthesized compounds have shown promising results as potential antimicrobial and antimalarial agents, indicating the significance of quinoline derivatives in medicinal chemistry (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Photovoltaic Properties
The photovoltaic properties of this compound derivatives have been explored, particularly their applications in organic–inorganic photodiode fabrication. The electrical properties, including current–voltage characteristics and conduction mechanisms, have been studied, indicating the potential use of these compounds in the development of new photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQRLRNODGVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.